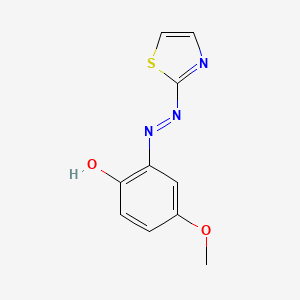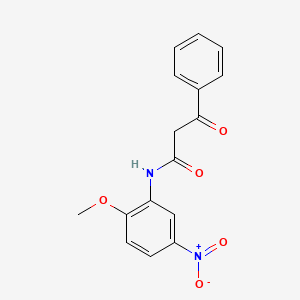![molecular formula C15H26N2 B11962775 n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine CAS No. 6312-32-9](/img/structure/B11962775.png)
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is an organic compound that features a pyridine ring attached to an amine group through a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method involves the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired amine compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with a palladium catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound binds to sterol 14-alpha demethylase (CYP51), disrupting the formation of ergosterol, which is essential for fungal cell membrane integrity .
相似化合物的比较
Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential antimicrobial activity make it a valuable compound for various applications.
属性
CAS 编号 |
6312-32-9 |
|---|---|
分子式 |
C15H26N2 |
分子量 |
234.38 g/mol |
IUPAC 名称 |
N-butyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
InChI 键 |
FFRAESSYYAXPQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)


![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
